

4-Fluoro-3-iodo-1-methyl-1H-indazole molecular weight

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Compound of Interest

Compound Name: 4-Fluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1394952

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The Strategic Importance of Substituted Indazoles

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged structure" in drug discovery.^{[1][2]} This designation stems from its prevalence in a multitude of biologically active molecules, capable of interacting with a wide range of biological targets.^[2] The structural rigidity and synthetic tractability of the indazole core make it an ideal scaffold for developing targeted therapeutics, including kinase inhibitors for oncology and novel anti-inflammatory agents.^{[1][2]}

The Role of Halogenation in Drug Design

The introduction of halogen atoms—specifically fluorine and iodine—onto the indazole scaffold is a deliberate strategy to modulate a molecule's pharmacological profile.

- **Fluorine:** Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions with target proteins.^[3]

- Iodine: Serves as a versatile functional group. Its size can provide critical steric interactions in a binding pocket, and it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further molecular diversification.[3]

The dual halogenation in **4-fluoro-3-iodo-1-methyl-1H-indazole** thus creates a compound with potentially enhanced drug-like properties and significant synthetic utility.[3][4]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Molecular Structure and Formula

The systematic IUPAC name for this compound is **4-fluoro-3-iodo-1-methyl-1H-indazole**. [5] Its structure is defined by the specific placement of the fluoro, iodo, and methyl groups on the indazole core.

Caption: 2D structure of **4-fluoro-3-iodo-1-methyl-1H-indazole**.

Molecular Weight: The Central Parameter

The molecular weight is a critical parameter derived from the molecular formula, $C_8H_6FIN_2$. [3] It is calculated by summing the atomic weights of each constituent atom.

- Carbon (C): $8 \times 12.011 \text{ u} = 96.088 \text{ u}$
- Hydrogen (H): $6 \times 1.008 \text{ u} = 6.048 \text{ u}$
- Fluorine (F): $1 \times 18.998 \text{ u} = 18.998 \text{ u}$
- Iodine (I): $1 \times 126.904 \text{ u} = 126.904 \text{ u}$
- Nitrogen (N): $2 \times 14.007 \text{ u} = 28.014 \text{ u}$

Total Molecular Weight = 276.05 g/mol [3]

This value is essential for all stoichiometric calculations in synthesis, for preparing solutions of known molarity, and as a primary identifier in analytical procedures like mass spectrometry.

Data Summary Table

The key quantitative data for this compound are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C ₈ H ₆ FIN ₂	[3]
Molecular Weight	276.05 g/mol	[3]
Appearance	White solid	[3]
Purity (Typical)	≥ 95% (HPLC)	[3]
CAS Number	1257535-07-1	[3][5]
Topological Polar Surface Area (TPSA)	17.82 Å ²	[6]
logP (Calculated)	1.71	[6]
Storage Conditions	0-8°C	[3]

Proposed Synthesis and Purification

While a definitive, peer-reviewed protocol for this specific molecule is not widely published, a plausible synthetic route can be designed based on established methodologies for the functionalization of indazoles.[7] The proposed pathway involves the direct iodination of a 4-fluoro-1-methyl-1H-indazole precursor.

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Applications in Drug Discovery

4-Fluoro-3-iodo-1-methyl-1H-indazole is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable building block. [5] Its utility is found in:

- **Oncology:** As an intermediate for synthesizing complex kinase inhibitors. The indazole core is a known hinge-binding motif for many kinases. [3]* **Neuropharmacology:** Used in the development of agents targeting neurological disorders. [3][4]* **Lead Optimization:** The iodo-

group provides a reactive handle for medicinal chemists to rapidly create analogues for structure-activity relationship (SAR) studies, a critical process in optimizing drug candidates.

Conclusion

The molecular weight of **4-fluoro-3-iodo-1-methyl-1H-indazole**, 276.05 g/mol, is more than a mere statistic; it is a cornerstone of its chemical identity. This guide has contextualized this value by detailing the compound's strategic importance, outlining a robust synthetic and purification strategy, and providing a clear protocol for its experimental verification. For researchers in the pharmaceutical sciences, a thorough understanding of these fundamental principles is paramount for leveraging this potent building block in the design and synthesis of next-generation therapeutics.

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